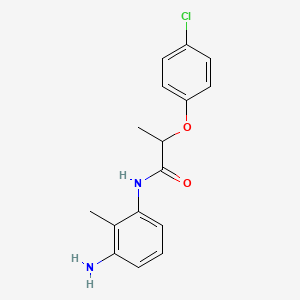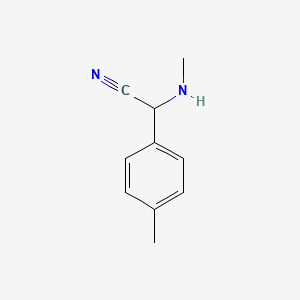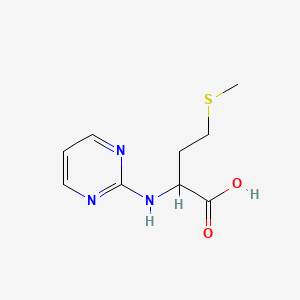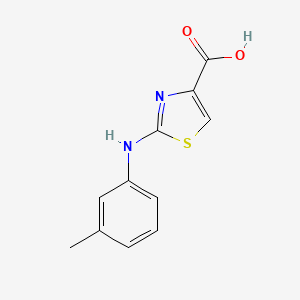
3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine is a chemical compound commonly used in laboratory experiments and scientific research. It is a colorless, flammable liquid that has a faint, pungent odor. This compound is known for its unique properties, such as its ability to increase the solubility of compounds, to act as a solvent for organic compounds, and to serve as a reagent in organic synthesis. The purpose of
Applications De Recherche Scientifique
1. Functionalization and Metalation
- Regioexhaustive Functionalization : This compound has been utilized in the study of regioexhaustive functionalization, demonstrating its potential in diverse chemical transformations. Specifically, different chloro(trifluoromethyl)pyridines, including compounds similar to 3-Chloro-2-(cyclohexyloxy)-5-(trifluoromethyl)pyridine, were converted into carboxylic acids through various organometallic methods (Cottet & Schlosser, 2004).
2. Synthesis in Pesticides
- Synthesis of Pesticides : This chemical is an important intermediate in synthesizing pesticides. A review of the normal processes for synthesizing similar pyridine derivatives highlighted its significant role in pesticide production (Lu Xin-xin, 2006).
3. Synthesis of Herbicides
- Key Intermediate in Herbicide Synthesis : The compound serves as a key intermediate for the synthesis of potent herbicides, like trifloxysulfuron. Its synthesis from nicotinamide via various chemical processes demonstrates its critical role in agricultural chemistry (Zuo Hang-dong, 2010).
4. Antimicrobial Activities
- Antimicrobial Properties : Research has been conducted on the antimicrobial activities of similar compounds. This includes studies on their interaction with DNA, highlighting the potential biomedical applications of such chemicals (Evecen et al., 2017).
5. Application in Alkane Oxidation Catalysis
- Alkane Oxidation Catalysis : Iron(II) complexes containing derivatives of this compound have been investigated for their effectiveness in alkane oxidation catalysis. This research indicates the potential use of these compounds in industrial chemical processes (Britovsek et al., 2005).
Propriétés
IUPAC Name |
3-chloro-2-cyclohexyloxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNJIPZGMTZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)









![2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1390905.png)
